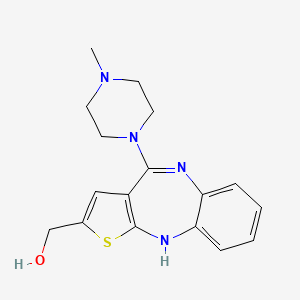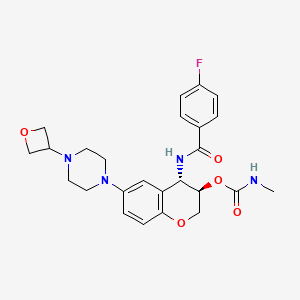
M4344
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M4344, also known as VX-803, is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor VX-803 selectively inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival; it is activated by DNA damage caused during DNA replication-associated stress.
Wissenschaftliche Forschungsanwendungen
Potent ATR Inhibitor in Cancer Therapy
M4344 has been identified as a novel and highly potent inhibitor of ATR (ataxia telangiectasia mutated and Rad3-related protein), a key mediator in the DNA damage response. It shows significant anticancer activity by killing cancer cells experiencing replication stress. M4344's potency surpasses that of other clinically developed ATR inhibitors and is effective both as monotherapy and in combination with other DNA-damaging agents used in cancer treatment. Its ability to induce cellular catastrophe and DNA damage makes it a promising agent in cancer therapy. Additionally, the presence of replication stress and neuroendocrine gene expression signatures are associated with a response to M4344 treatment, making these potential predictive biomarkers for its therapeutic use (Jo et al., 2021).
Role in DNA Damage Response and Cancer Cell Survival
M4344 functions as an ATP-competitive, highly potent, and tight-binding inhibitor of ATR. It plays a crucial role in managing replication stress, which often occurs in cancer cells due to dysregulated replication, a hypoxic environment, or defects in other repair pathways. The ability of M4344 to inhibit ATR makes it beneficial as a monotherapy in treating cancers that exhibit high levels of replication stress. The inhibition of ATR by M4344 leads to the accumulation of DNA damage and impairs the survival mechanisms of cancer cells, thus exhibiting significant antitumor activity (Zenke et al., 2019).
Therapeutic Potential in Clear Cell Renal Cell Carcinoma
In the context of clear cell renal cell carcinomas (ccRCCs), M4344 has shown potential as a novel therapeutic option. ccRCCs, known for their resistance to DNA-damaging chemotherapies, exhibit high levels of endogenous DNA damage. M4344, through its inhibition of ATR, induces replication stress and DNA damage accumulation in ccRCC cells. This leads to antiproliferative effects and the potential for therapeutic synergy with other chemotherapeutic drugs. The effectiveness of M4344 in inhibiting the growth of ccRCC xenograft tumors and its synergistic potential with drugs like cisplatin and carboplatin highlight its relevance in treating ccRCC (Seidel et al., 2022).
Eigenschaften
CAS-Nummer |
613191-99-3 |
|---|---|
Produktname |
M4344 |
Molekularformel |
C25H29F2N9O3 |
Molekulargewicht |
541.5638 |
IUPAC-Name |
2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) |
InChI-Schlüssel |
QAYHKBLKSXWOEO-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(N4CCC(C(N5CCN(C6COC6)CC5)=O)CC4)C(F)=CN=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M4344; M-4344; M 4344; VX-803; VX803; VX 803; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



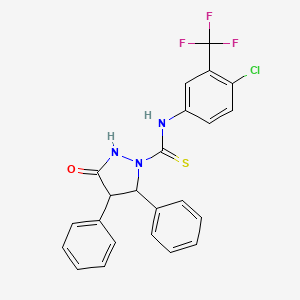
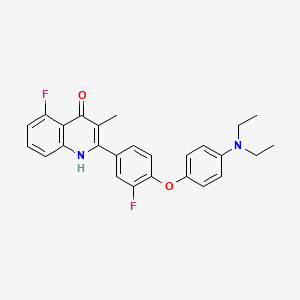
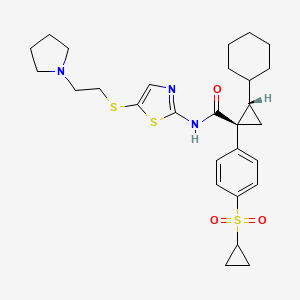
![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)
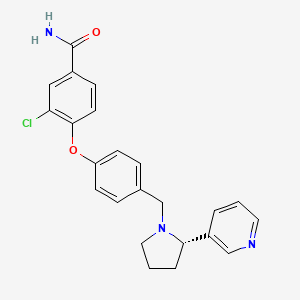
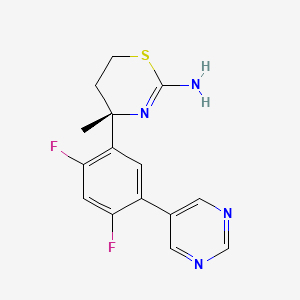
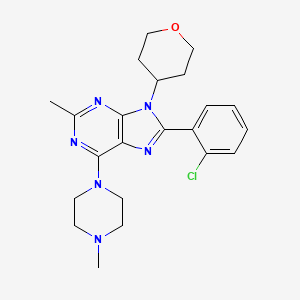
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
